1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride 1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097933
InChI: InChI=1S/C9H8BrNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H
SMILES:
Molecular Formula: C9H9BrClNS
Molecular Weight: 278.60 g/mol

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18097933

Molecular Formula: C9H9BrClNS

Molecular Weight: 278.60 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C9H9BrClNS
Molecular Weight 278.60 g/mol
IUPAC Name (6-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H8BrNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H
Standard InChI Key YWLNQAUPEAUJBA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)SC=C2CN.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Features

The compound’s IUPAC name, 1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride, reflects its benzothiophene backbone—a fused bicyclic system comprising a benzene ring and a thiophene ring. The bromine substituent at the 6-position and the methanamine group at the 3-position are critical to its reactivity and pharmacological potential . The hydrochloride salt enhances solubility, a property vital for bioavailability in drug formulations .

Key structural data:

  • Molecular formula: C9H9BrClNS\text{C}_9\text{H}_9\text{BrClNS}

  • Molecular weight: 278.60 g/mol

  • CAS Registry Number: 1517522-66-5

The SMILES notation BrC1=CC2=C(C=C1)SC(=C2CN)Cl\text{BrC1=CC2=C(C=C1)SC(=C2CN)Cl} encodes the connectivity of atoms, highlighting the bromine and amine functional groups .

Spectroscopic Characterization

While direct spectral data for this compound is limited in the provided sources, analogous brominated benzothiophenes offer insights. For example, the 1H-NMR spectrum of structurally similar compounds, such as 1-(6-bromo-1,3-benzothiazol-5-yl)ethanone, reveals distinct signals for aromatic protons (δ\delta 7.2–8.1 ppm) and methyl groups (δ\delta 2.2–2.5 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for N–H stretches (\sim3300 cm1^{-1}) and C–Br vibrations (\sim600 cm1^{-1}) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(6-bromo-1-benzothiophen-3-yl)methanamine hydrochloride involves multi-step reactions, often starting with bromination of benzothiophene precursors. A generalized pathway includes:

  • Bromination: Introducing bromine at the 6-position of benzothiophene using reagents like Br2/FeBr3\text{Br}_2/\text{FeBr}_3 or NBS\text{NBS} (N-bromosuccinimide) .

  • Functionalization: Introducing the methanamine group via nucleophilic substitution or reductive amination. For example, reacting 6-bromo-1-benzothiophene-3-carbaldehyde with ammonium chloride under reducing conditions .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Example reaction:

C8H5BrS+CH2O+NH4ClReductionC9H9BrClNS+H2O\text{C}_8\text{H}_5\text{BrS} + \text{CH}_2\text{O} + \text{NH}_4\text{Cl} \xrightarrow{\text{Reduction}} \text{C}_9\text{H}_9\text{BrClNS} + \text{H}_2\text{O}

Industrial Production

MolCore BioPharmatech specializes in manufacturing this compound at purities ≥97%, adhering to ISO-certified processes . Key production metrics include:

ParameterSpecification
Purity≥97% (HPLC)
Yield70–85% (optimized routes)
ScalabilityMulti-kilogram batches

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. Experimental data for analogous compounds suggest:

  • Water solubility: ~50 mg/mL (25°C)

  • Stability: Stable under inert atmospheres but sensitive to prolonged exposure to light and moisture .

Thermal Properties

Differential scanning calorimetry (DSC) of similar brominated benzothiophenes reveals melting points in the range of 180–220°C . The hydrochloride form likely exhibits a higher melting point due to ionic interactions.

Applications in Pharmaceutical Research

Role as an API Intermediate

This compound is pivotal in synthesizing kinase inhibitors and serotonin receptor modulators. Its bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the benzothiophene core .

Case Study: Anticancer Agents

In a 2020 study, benzothiophene derivatives demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC50_{50} = 2.1 µM) . While specific data for this compound is unavailable, structural analogs highlight its potential in oncology drug discovery.

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